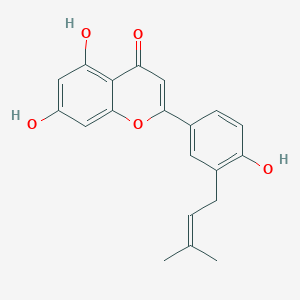5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as a prenylated flavonoid, is a complex organic compound characterized by its chroman backbone and multiple hydroxyl groups. Its molecular formula is with a molecular weight of approximately 340.37 g/mol. The compound features a chroman-4-one structure, which is a common motif in flavonoids, and it possesses significant structural complexity due to the presence of a 3-methylbut-2-en-1-yl group attached to one of its aromatic rings.
Studies suggest Licoflavanone's potential health benefits may be linked to its modulation of cellular signaling pathways. Research indicates it might disrupt the NF-kB/MAPK pathway, which plays a key role in inflammation []. Additionally, it might possess antibacterial activity, but the exact mechanism requires further investigation [].
Currently, there is limited information on the safety profile of Licoflavanone. More research is needed to determine its potential toxicity, flammability, and reactivity. As with any novel compound, caution is advised until a thorough safety assessment is conducted.
Limitations and Future Research
Much of the research on Licoflavanone is in its preliminary stages. Further investigations are needed to:
- Elucidate its complete biosynthetic pathway.
- Explore its efficacy and safety in animal models and potentially human clinical trials.
- Identify its specific targets and mechanisms of action for its various biological activities.
Anti-inflammatory and Immunomodulatory Effects
Studies suggest that Licoflavanone possesses anti-inflammatory and immunomodulatory properties. It may work by inhibiting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. Additionally, it might modulate the immune system by regulating the production of cytokines, signaling molecules involved in immune response.
These findings suggest Licoflavanone's potential as a therapeutic agent for inflammatory conditions like arthritis, asthma, and inflammatory bowel disease. However, more research, particularly clinical trials, is needed to confirm these effects and determine its safety and efficacy in humans [].
Antioxidant Activity
Licoflavanone exhibits antioxidant properties, meaning it can scavenge free radicals, harmful molecules that contribute to oxidative stress and various diseases. Studies have shown its ability to protect cells from oxidative damage caused by hydrogen peroxide and other reactive oxygen species [].
This antioxidant activity suggests Licoflavanone's potential role in preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. However, further research is needed to explore its effectiveness in these contexts [].
Other Potential Applications
Preliminary research also suggests Licoflavanone's potential applications in other areas, including:
- Antibacterial and antifungal activity: Studies have shown Licoflavanone's ability to inhibit the growth of some bacteria and fungi [].
- Neuroprotective effects: Licoflavanone may protect nerve cells from damage, suggesting its potential application in neurodegenerative diseases [].
- Anticancer properties: Some studies suggest Licoflavanone may have anti-cancer effects by inhibiting the proliferation of cancer cells [].
- Esterification: Hydroxyl groups can react with acids to form esters.
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
These reactions are significant in modifying the compound for various applications, including medicinal chemistry.
Research indicates that 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one exhibits various biological activities:
- Antioxidant Properties: The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects.
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further investigation in cancer therapy .
The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one typically involves:
- Prenylation: This step introduces the prenyl group (3-methylbut-2-en-1-yl) onto the aromatic ring using appropriate reagents and conditions.
- Hydroxylation: The introduction of hydroxyl groups at the 5 and 7 positions can be achieved through various chemical methods, including enzymatic reactions or chemical oxidations.
- Cyclization: Formation of the chroman ring occurs through cyclization reactions involving phenolic precursors.
These methods highlight the complexity involved in producing this compound and its derivatives .
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one has potential applications in:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into drugs for treating chronic diseases.
- Cosmetics: Its skin-protective qualities make it suitable for use in skincare formulations aimed at reducing oxidative damage.
Interaction studies have shown that this compound can modulate various biological pathways:
- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .
- Receptor Binding: Preliminary studies suggest potential interactions with estrogen receptors, indicating possible roles in hormone-related therapies.
These interactions underscore the importance of further research to elucidate its pharmacokinetics and pharmacodynamics.
Several compounds share structural characteristics with 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pinocembrin | Similar chroman structure; lacks prenyl group | Antioxidant, anti-inflammatory |
| Quercetin | Contains multiple hydroxyl groups; different substitution pattern | Antioxidant, anticancer |
| Luteolin | Flavonoid with similar hydroxylation pattern | Anti-inflammatory, neuroprotective |
Uniqueness
The unique feature of 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one lies in its specific prenylation pattern combined with its hydroxyl substitutions, which enhance its biological activity compared to other flavonoids. This structural diversity may contribute to its distinct pharmacological properties.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
119240-82-3








